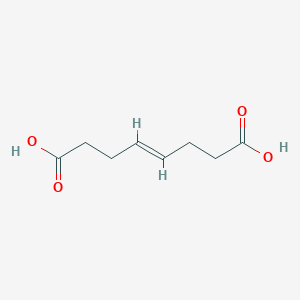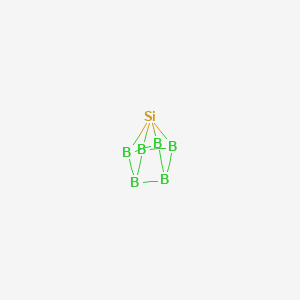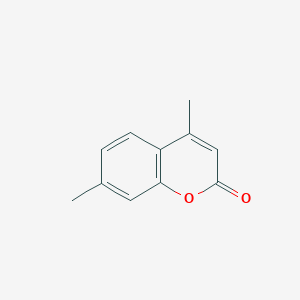
4,7-Dimethylcoumarin
概要
説明
4,7-Dimethylcoumarin is a derivative of coumarin, a type of organic compound that is found in many plants. It is a colorless crystalline substance . It is also known as 4,7-dimethylchromen-2-one .
Molecular Structure Analysis
The molecular structure of 4,7-Dimethylcoumarin has been analyzed in several studies. For example, one study investigated the structure and structural changes due to ionization of the isolated 7-hydroxy-4-methylcoumarin dimer . Another study determined the crystal structure of the β-CD–4,7-dimethylcoumarin complex .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-Dimethylcoumarin have been documented in various sources. For instance, PubChem provides information on its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and other computed properties .科学的研究の応用
Synthesis of Coumarin-Based Derivatives
Coumarin, including 4,7-Dimethylcoumarin, is a chemical nucleus that has been used extensively in the synthesis of its derivatives . The derivatives of coumarin have a wide variety of biological activities, which has led to a growing interest in synthesizing coumarins in laboratories . Several synthetic routes have been documented, including Perkin, Wittig, Pechmann, Claisen, Reformatsky, and Knoevenagel pathways .
Development of Greener Synthetic Procedures
The impressive pharmacological properties shown by a number of coumarins, including 4,7-Dimethylcoumarin, have led to a large emphasis being placed on the design of more efficient and greener synthetic procedures to produce them . This includes the use of ultrasound, microwave, and solvent-free conditions to maximize the yield, reduce the reaction period, minimize the side products, and make these reactions environmentally friendly .
Antimicrobial Activity
4,7-Dimethylcoumarin derivatives have been synthesized and evaluated for their antimicrobial activity . Some of these derivatives have shown more biological activity than the standard drugs . They were tested against different antibacterial, such as Escherichia coli, Staphylococcus aureus, and tested against Candida albicans as anti-fungal .
Antioxidant Activity
Some synthesized compounds of 4,7-Dimethylcoumarin have shown variation in their antioxidant activities according to IC50 values . Some of these compounds had a very good antioxidant compared with ascorbic acid as a standard .
Use as Fluorescent Dyes
Coumarin derivatives are used as fluorescent dyes . The unique chemical structure of coumarin, including 4,7-Dimethylcoumarin, allows it to absorb and emit light, making it useful in various applications that require fluorescence .
Medicinal Applications
Coumarin and its derivatives have notable physiological effects and are used in medicines . They play a significant role in the development of new drugs . For example, certain aflatoxins, which are acute hepatoxic and carcinogenic, contain coumarin . Other coumarin-containing compounds have anticoagulant action, like dicoumarol, and antibiotic activity, like novobicin and coumerymycin A1 .
作用機序
Target of Action
The primary target of 4,7-Dimethylcoumarin is likely glycogen synthase kinase 3β (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including glycogen metabolism, cell differentiation, proliferation, and survival.
Biochemical Pathways
4,7-Dimethylcoumarin, like other coumarins, plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The compound’s interaction with GSK-3β could affect various biochemical pathways, including those involved in cell growth, proliferation, and apoptosis.
Pharmacokinetics
Coumarins in general are known for their low water solubility, which can impact their bioavailability .
Safety and Hazards
Safety data sheets provide information on the safety and hazards of 4,7-Dimethylcoumarin. For example, one safety data sheet advises avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
Future research directions for 4,7-Dimethylcoumarin could include further exploration of its biological activities, such as its anticancer activity, and the development of new analogues with a strong anticancer effect and reduced potential side effects . Additionally, the use of cambial meristematic cell (CMC) suspension cultures as a new biotransformation system for 4,7-Dimethylcoumarin could be investigated .
特性
IUPAC Name |
4,7-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-8(2)6-11(12)13-10(9)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMAHEBVYSIROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312486 | |
| Record name | 4,7-dimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethylcoumarin | |
CAS RN |
14002-90-5 | |
| Record name | 4,7-Dimethylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14002-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-dimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and spectroscopic data available for 4,7-Dimethylcoumarin?
A1: 4,7-Dimethylcoumarin (C11H10O2) possesses a benzopyrone core structure with methyl substituents at the 4th and 7th positions. While specific spectroscopic data is not provided within the given research excerpts, key structural information can be obtained through techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry. For instance, 13C CP/MAS NMR has been utilized to investigate the solid-state structure of 4,7-Dimethylcoumarin derivatives. [, ]
Q2: How does the lipophilicity of 4,7-Dimethylcoumarin compare to its derivatives?
A2: Studies utilizing the shake-flask method with octanol-water as the solvent have determined that 4,7-Dimethylcoumarin exhibits significant lipophilicity. Interestingly, the introduction of a bromine atom at the 6th position, as in 6-bromo-4,7-dimethylcoumarin, further enhances the lipophilic character. These experimental findings were corroborated by computational calculations using HYPERCHEM software. []
Q3: Can 4,7-Dimethylcoumarin be modified to form inclusion complexes, and what are the implications of such complexes?
A3: Yes, 4,7-Dimethylcoumarin can form crystalline inclusion complexes with β-cyclodextrin (β-CD). These complexes, specifically the 2:2 host-guest complex, exhibit unique characteristics described as a "reaction nano-vessel." Within this confined environment, the interactions crucial for photochemical reactions are localized within a single β-CD dimer host. Notably, the crystal structure reveals a novel β-CD dimer packing arrangement termed the "tetrad type," which influences the intermolecular interactions between guest molecules and ultimately impacts the outcome of photochemical processes. []
Q4: What is the significance of the “tetrad type” packing observed in the β-CD–4,7-dimethylcoumarin inclusion complex?
A4: The “tetrad type” packing represents a new dimer arrangement observed in the crystal structure of the β-CD–4,7-dimethylcoumarin inclusion complex. This arrangement differs from previously reported β-CD dimer packing types and results in reduced intermolecular interactions between guest molecules within the “reaction tube.” Understanding the influence of guest molecules on the packing of β-CD dimers is crucial for controlling the outcomes of reactions within these supramolecular systems. []
Q5: How does the structure of the β-CD–4,7-dimethylcoumarin inclusion complex impact photoproduct formation?
A5: The specific spatial constraints within the β-CD dimer cavity of the 4,7-Dimethylcoumarin complex dictate the formation of the anti-HT photodimer as the primary product. This observation suggests a preferential fit of the anti-HT dimer within the cavity, underscoring the significant role of the β-CD dimer in steering the photochemical reaction pathway. []
Q6: Has 4,7-Dimethylcoumarin been utilized in the synthesis of other heterocyclic compounds?
A6: Research indicates the successful utilization of 4,7-Dimethylcoumarin derivatives in synthesizing complex heterocyclic systems like pyrido[3,4-c]psoralens. This synthesis involves a multi-step process, highlighting the versatility of 4,7-Dimethylcoumarin as a building block in organic synthesis. []
Q7: Can cambial meristematic cells (CMCs) biotransform 4-methylcoumarins, and what is the significance of such biotransformations?
A7: Yes, research demonstrates the successful biotransformation of 4-methylcoumarins, including 4,7-Dimethylcoumarin, by CMCs of Camptotheca acuminata. This process yields several products, including novel glycosylated derivatives like 4,7-dimethylcoumarin-6-O-β-d-glucopyranoside. These findings highlight the potential of using CMCs as a novel biotransformation system for generating new compounds with potential biological activities, including monoamine oxidase (MAO) inhibition. []
Q8: How does the presence of a hydroxyl group in the coumarin structure influence its reactivity?
A8: The presence and position of a hydroxyl group significantly impact the reactivity of coumarin derivatives. For example, in the synthesis of thymol from m-cresol, a key step involves the decarboxylation of an intermediate unsaturated acid. This decarboxylation is facilitated by the presence of a hydroxyl group ortho to the acid side chain in the molecule. []
Q9: Are there any known applications of 4,7-Dimethylcoumarin in the context of honey?
A9: Analysis of volatile compounds in Salix spp. nectar honey revealed the presence of 8-hydroxy-4,7-dimethylcoumarin. This finding highlights the diverse natural occurrence of 4,7-dimethylcoumarin derivatives and their potential role in contributing to the unique aroma profile of this honey variety. []
Q10: What are the primary research areas currently focused on regarding 4,7-Dimethylcoumarin and its derivatives?
A10: Current research on 4,7-Dimethylcoumarin and its derivatives primarily revolves around:
- Structure-activity relationship studies: Investigating the effects of structural modifications on the biological activity, potency, and selectivity of 4,7-Dimethylcoumarin derivatives. [, ]
- Solid-state structure determination: Utilizing techniques like X-ray crystallography and 13C CP/MAS NMR to elucidate the three-dimensional structures of 4,7-Dimethylcoumarin derivatives and gain insights into their physicochemical properties. [, , ]
- Development of novel synthetic routes: Exploring efficient and sustainable synthetic methods for the preparation of 4,7-Dimethylcoumarin and its derivatives, potentially employing techniques like microwave-assisted synthesis. [, ]
- Biotransformation studies: Investigating the potential of using biological systems like CMCs to generate novel and biologically active derivatives of 4,7-Dimethylcoumarin. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



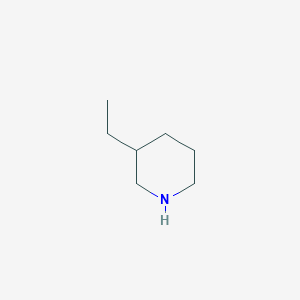
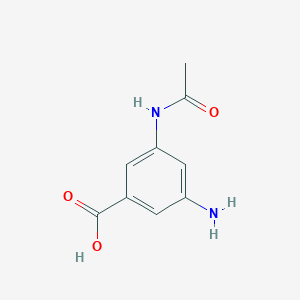
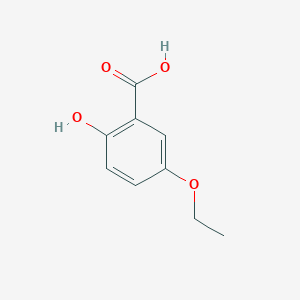
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)
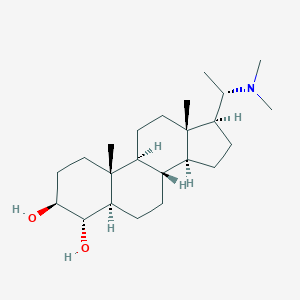
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)
